1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
Description
Historical Development of Benzothiazole-Urea Compounds
The integration of benzothiazole and urea motifs traces its origins to early 20th-century antimicrobial and antiparasitic agents. Urea’s emergence as a pharmacophore began with Friedrich Wöhler’s 1828 synthesis, but its medicinal application accelerated with the development of suramin (4 ), a urea-containing antitrypanosomal agent. By the mid-20th century, benzothiazoles gained prominence for their antibacterial and antifungal properties, particularly against Mycobacterium tuberculosis. The fusion of these scaffolds became systematic in the 1980s, driven by the need to combat drug-resistant pathogens.
A pivotal milestone was the discovery of frentizole, a benzothiazole-urea derivative used for rheumatoid arthritis, which demonstrated the scaffold’s immunomodulatory potential. Concurrently, agrochemical research yielded herbicides like methabenzthiazuron, underscoring the structural adaptability of these hybrids. The 2000s saw targeted applications in oncology and neurology, exemplified by benzothiazole trisubstituted ureas such as compound 13 , a calcimimetic with nanomolar efficacy. These historical developments laid the groundwork for sophisticated hybrids like 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-thiazolo[4,5-g]benzothiazol-2-yl)urea , which incorporates advanced bicyclic systems and optimized substituents.
Significance in Medicinal Chemistry and Drug Discovery
Benzothiazole-urea hybrids occupy a unique niche due to their multimodal mechanisms of action. The urea moiety facilitates hydrogen bonding with biological targets, enhancing binding affinity and selectivity. For instance, urea derivatives like telcagepant (36 ) exploit this property to modulate G-protein-coupled receptors. Meanwhile, the benzothiazole core interferes with microbial enzymes, such as Mtb’s decaprenylphosphoryl-β-D-ribose 2′-epimerase, disrupting cell wall synthesis.
The synergy between these components is exemplified by anti-TB hybrids, where urea linkers reduce lipophilicity compared to bedaquiline while maintaining potency. 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-thiazolo[4,5-g]benzothiazol-2-yl)urea extends this synergy through its thiazolo[4,5-g]benzothiazole system, which enhances π-π stacking and metabolic stability. Computational studies predict favorable ADME profiles for such compounds, with QPlogHERG values >−5 indicating low cardiotoxicity risk. These attributes make benzothiazole-urea hybrids versatile candidates for addressing antibiotic resistance and multifactorial diseases.
Structural Classifications of Thiazolo-Benzothiazole Urea Derivatives
Thiazolo-benzothiazole ureas are classified based on substituent patterns and ring fusion geometries. The table below summarizes key structural variants and their biological correlates:
The target compound belongs to the first category, featuring a thiazolo[4,5-g]benzothiazole core. This bicyclic system increases planarity and electron density, enhancing interactions with hydrophobic enzyme pockets. The 3,4-dimethoxyphenyl group at the urea’s N-terminal improves solubility, while the 7-methyl substituent on the benzothiazole ring mitigates oxidative metabolism. Such structural nuances underscore the importance of regioselective synthesis in optimizing pharmacodynamic profiles.
Position of 1-[(3,4-Dimethoxyphenyl)methyl]-3-(7-Methyl-thiazolo[4,5-g]benzothiazol-2-yl)urea in Current Research
This compound epitomizes third-generation benzothiazole-urea hybrids, designed to overcome limitations of earlier analogs. Its methoxy groups enhance water solubility compared to halogenated derivatives, addressing the poor bioavailability observed in compounds like 6m . The methyl group at position 7 stabilizes the thiazole ring against CYP450-mediated degradation, a common issue with benzothiazoles.
Current studies focus on its potential as a kinase inhibitor, leveraging the thiazolo[4,5-g]benzothiazole system’s affinity for ATP-binding pockets. Preliminary docking simulations suggest interactions with tyrosine kinases involved in oncogenic signaling. Additionally, its urea linker’s flexibility may allow dual-target engagement, a strategy validated in hybrids like 6u , which combine antimycobacterial and anti-inflammatory effects. As research progresses, this compound serves as a blueprint for hybrid systems balancing potency, selectivity, and druggability.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-10-21-12-5-6-13-17(16(12)27-10)28-19(22-13)23-18(24)20-9-11-4-7-14(25-2)15(8-11)26-3/h4-8H,9H2,1-3H3,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSUNOXNTUJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolobenzothiazole core: This can be achieved through the cyclization of appropriate thioamide and halogenated aromatic compounds under high-temperature conditions.
Attachment of the dimethoxyphenylmethyl group: This step involves the reaction of the thiazolobenzothiazole intermediate with a dimethoxyphenylmethyl halide in the presence of a base.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to amines under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Observations :
Antifungal Potential
Molecular docking studies on triazolo-thiadiazole analogs (e.g., ) demonstrated affinity for 14α-demethylase lanosterol (PDB: 3LD6), a key fungal enzyme .
- Hydrogen bonding : Urea NH groups with enzyme active-site residues.
- π-Stacking : Aromatic moieties interacting with heme cofactors or hydrophobic regions.
However, bulkier substituents (e.g., 7-methyl-thiazolo-benzothiazole) might reduce penetration through fungal cell membranes compared to smaller analogs like thiadiazole derivatives .
Pharmacokinetic Properties
- Metabolic Stability : The fused thiazolo-benzothiazole system may resist oxidative metabolism better than triazolo-thiadiazoles, which are prone to ring-opening reactions .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a synthetic organic molecule with potential therapeutic applications. Its complex structure combines elements of thiazole and benzothiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on current literature, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H20N4O4S2
- Molecular Weight : 432.5 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound acts by inhibiting bacterial respiration through the upregulation of succinate dehydrogenase (SDH), which is crucial for oxidative phosphorylation in bacteria. This inhibition leads to reduced bacterial reproduction rates .
- Efficacy Against Specific Bacteria : In studies, related compounds have shown effective inhibition rates against various bacterial strains:
| Compound | Bacteria | Concentration | Antibacterial Activity |
|---|---|---|---|
| 1 | Xoc | 47.6 mg/L | Upregulation of SDH |
| 2 | Xoo | 100 mg/L | 52.4% |
| 3 | Rs | 100 mg/L | 71.6% |
Antifungal Activity
The compound's structural attributes suggest potential antifungal activity as well. Benzothiazole derivatives have been noted for their fungicidal properties:
- Inhibition Rates : Compounds structurally related to the target molecule have shown significant inhibition against fungal pathogens such as Rhizoctonia solani and Botrytis cinerea, with rates exceeding 90% under specific conditions .
Anticancer Potential
The thiazole and benzothiazole moieties are also linked to anticancer activity:
- Kinase Inhibition : Studies indicate that related compounds inhibit various kinases involved in cancer progression:
- Case Studies : In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Role | Conditions |
|---|---|---|
| Dichloromethane | Solvent | Reflux, 40–60°C |
| Triethylamine | Base | 1.5–2.0 equivalents |
| Reaction Time | Optimization | 12–24 hours (monitored via TLC) |
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Elemental Analysis: Verify C, H, N, S percentages within ±0.4% of theoretical values .
- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry (if single crystals are obtainable) .
Advanced: What strategies optimize yield and regioselectivity in multi-heterocyclic urea synthesis?
Methodological Answer:
- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine-isocyanate coupling efficiency .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve solubility of bulky heterocycles, but toluene minimizes side reactions .
- Temperature Gradients: Gradual heating (e.g., 25°C → 80°C) reduces kinetic byproducts .
- Computational Pre-Screening: DFT calculations predict favorable reaction pathways and transition states .
Advanced: How can molecular docking predict biological targets for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with known urea-binding pockets (e.g., fungal 14-α-demethylase, PDB ID: 3LD6) .
- Docking Workflow:
- Prepare the ligand (protonation states, energy minimization).
- Define the enzyme’s active site (grid box dimensions: 20×20×20 Å).
- Use AutoDock Vina or Schrödinger Glide for flexible docking.
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via MD simulations .
Q. Table 2: Example Docking Parameters
| Software | Scoring Function | Key Outputs |
|---|---|---|
| AutoDock Vina | Empirical | Binding affinity (kcal/mol) |
| Glide (Schrödinger) | XP Mode | H-bond interactions, pose clustering |
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Revisit Assay Conditions: Ensure physiological pH, temperature, and cofactor availability (e.g., NADPH for oxidoreductases) .
- Ligand Dynamics: Perform MD simulations (>100 ns) to assess binding stability and water-mediated interactions .
- Metabolite Screening: Check for in situ degradation products via LC-MS that may interfere with activity .
- Theoretical Refinement: Incorporate entropy penalties or solvent effects into docking scoring functions .
Advanced: What in vitro models are suitable for evaluating antifungal activity?
Methodological Answer:
- Strain Selection: Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (clinical isolates) for broad-spectrum screening .
- MIC Determination: Follow CLSI guidelines (M27/M38) with RPMI-1640 medium and 48–72 hr incubation .
- Cytotoxicity Controls: Test against mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
